molecular formula C16H15Cl2N3O2 B252268 N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide

N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide

Cat. No. B252268
M. Wt: 352.2 g/mol
InChI Key: YFUUMEOTCRRFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide, also known as DPA-714, is a novel ligand that binds to the translocator protein (TSPO) in the brain. The TSPO is an important target for the development of drugs that can treat a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide binds to the TSPO, which is located on the outer mitochondrial membrane of cells. The TSPO is involved in a variety of cellular processes, including cholesterol transport, cell proliferation, and apoptosis. N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide binding to the TSPO has been shown to reduce neuroinflammation and protect neurons from damage.
Biochemical and Physiological Effects
N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models of neurological disorders. These effects include reducing neuroinflammation, protecting neurons from damage, and improving cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide in lab experiments is its specificity for the TSPO. This allows researchers to study the effects of TSPO modulation on a variety of cellular processes. One limitation of using N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide is its relatively short half-life, which requires frequent dosing in animal models.

Future Directions

For N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide research include further investigation of its therapeutic potential in neurological disorders, as well as the development of more potent and selective TSPO ligands. Additionally, the use of N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide involves the reaction of 2,5-dichlorobenzoyl chloride with 6-methyl-3-pyridinecarboxylic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with ethylenediamine to give N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide as a white solid.

Scientific Research Applications

N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic effects in a variety of neurological disorders. In animal models of Alzheimer's disease, N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been shown to reduce neuroinflammation and improve cognitive function. In Parkinson's disease models, N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been shown to protect dopaminergic neurons from damage. In multiple sclerosis models, N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been shown to reduce inflammation and demyelination.

properties

Molecular Formula

C16H15Cl2N3O2

Molecular Weight

352.2 g/mol

IUPAC Name

N-[2-[(2,5-dichlorobenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C16H15Cl2N3O2/c1-10-2-3-11(9-21-10)15(22)19-6-7-20-16(23)13-8-12(17)4-5-14(13)18/h2-5,8-9H,6-7H2,1H3,(H,19,22)(H,20,23)

InChI Key

YFUUMEOTCRRFQW-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.